molecular formula C11H10O3 B2986096 4-Isopropylisobenzofuran-1,3-dione CAS No. 54108-76-8

4-Isopropylisobenzofuran-1,3-dione

Cat. No.: B2986096
CAS No.: 54108-76-8
M. Wt: 190.198
InChI Key: AAPZMJNYFJUWHR-UHFFFAOYSA-N
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Description

4-Isopropylisobenzofuran-1,3-dione is a chemical compound with the molecular formula C8H3IO3 . It is a solid substance at room temperature . It is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of isobenzofuran-1,3-diones involves the oxidation of indane derivatives with molecular oxygen and H2O2 in subcritical water . This process is environmentally friendly and economical, and it can be used to synthesize substituted isobenzofuran-1,3-diones in a single step without a catalyst .


Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran core with an iodine atom attached to the 4-position . The InChI code for this compound is 1S/C8H3IO3/c9-5-3-1-2-4-6 (5)8 (11)12-7 (4)10/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving isobenzofuran-1,3-diones are quite diverse. For instance, they can be synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This overall transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 274.01 . It should be stored in a dark place under an inert atmosphere .

Mechanism of Action

The mechanism of action of isobenzofuran-1,3-diones involves the attack of oxygen on the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction . The diketone can be attacked by hydrogen peroxide formed during this reaction to form a lactone via the Baeyer–Villiger reaction .

Safety and Hazards

The safety information for 4-Isopropylisobenzofuran-1,3-dione indicates that it is classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The future directions for the study of 4-Isopropylisobenzofuran-1,3-dione could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the exploration of its potential applications in various fields such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization could be of interest .

Properties

IUPAC Name

4-propan-2-yl-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZMJNYFJUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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